Ethanethioic acid, S-(4-bromobutyl) ester

Catalog No.
S1921356
CAS No.
14475-59-3
M.F
C6H11BrOS
M. Wt
211.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanethioic acid, S-(4-bromobutyl) ester

CAS Number

14475-59-3

Product Name

Ethanethioic acid, S-(4-bromobutyl) ester

IUPAC Name

S-(4-bromobutyl) ethanethioate

Molecular Formula

C6H11BrOS

Molecular Weight

211.12 g/mol

InChI

InChI=1S/C6H11BrOS/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3

InChI Key

ABARMQVSPZAYRI-UHFFFAOYSA-N

SMILES

CC(=O)SCCCCBr

Canonical SMILES

CC(=O)SCCCCBr

Application in Material Science

Summary of the Application: “S-(4-Bromobutyl) thioacetate” is used as a precursor in the formation of organic self-assembled monolayers (SAMs) on metals .

Methods of Application or Experimental Procedures: The compound is applied to a metal surface where it forms a chemisorbed layer. Deprotection reactions can then convert the thioacetate group to thiol . This results in the formation of self-assembled monolayers with a high degree of structural order .

Results or Outcomes: The outcome of this process is the formation of a highly ordered monolayer on the metal surface. This can be used to modify the surface properties of the metal, such as its hydrophobicity, chemical reactivity, and biocompatibility .

Ethanethioic acid, S-(4-bromobutyl) ester, also known as S-(4-bromobutyl) thioacetate, is an organic compound with the molecular formula C₆H₁₁BrOS. It is characterized by a thioester functional group, which is a sulfur-containing derivative of a carboxylic acid. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structural properties, including the presence of a bromobutyl group that can facilitate various

There is no documented research available on the specific mechanism of action of 4-bromobutyl thioacetate.

  • Skin and eye irritant: The presence of a thiol group (SH) suggests potential for irritation upon contact with skin and eyes [].
  • Moderate flammability: Organic solvents used in handling the compound may be flammable.

  • Nucleophilic Substitution: The bromine atom in the 4-bromobutyl group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield ethanethioic acid and 4-bromobutanol.
  • Formation of Self-Assembled Monolayers: It can be utilized in the formation of self-assembled monolayers on metal surfaces, which is significant for surface modification and nanotechnology applications .

Ethanethioic acid, S-(4-bromobutyl) ester can be synthesized through several methods:

  • Thioesterification: This method involves reacting ethanethioic acid with 4-bromobutanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond.
  • Nucleophilic Substitution Reaction: The reaction of a suitable thioacid with 4-bromobutanol can also yield this compound through nucleophilic substitution.
  • Direct Bromination: Starting from ethanethioic acid derivatives, bromination at the 4-position can be achieved using brominating agents under controlled conditions .

Ethanethioic acid, S-(4-bromobutyl) ester has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.
  • Surface Chemistry: Used as a precursor for self-assembled monolayers on metal surfaces, enhancing properties such as adhesion and corrosion resistance.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique chemical structure .

Ethanethioic acid, S-(4-bromobutyl) ester shares similarities with several other thioesters and halogenated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethanethioic acidC₂H₄OSSimple thioester without halogen
S-(3-bromopropyl) thioacetateC₆H₉BrOSSimilar structure but shorter carbon chain
S-(2-bromoethyl) thioacetateC₄H₇BrOSContains a shorter bromoalkyl chain
S-(4-chlorobutyl) thioacetateC₆H₁₁ClOSChlorinated variant with potential differences in reactivity

Ethanethioic acid, S-(4-bromobutyl) ester is unique due to its specific bromobutyl substituent that enhances its reactivity and potential applications in organic synthesis and material science compared to other similar compounds. Its combination of a thioester functional group with a halogenated alkyl chain makes it particularly versatile for various chemical transformations .

Ethanethioic acid, S-(4-bromobutyl) ester is a sulfur-containing organic compound with the molecular formula C₆H₁₁BrOS and a molecular weight of 211.12 g/mol. The IUPAC name derives from its structural components: a four-carbon bromoalkyl chain (4-bromobutyl) bonded to a thioacetate group (ethanethioic acid ester). Key synonyms include S-(4-bromobutyl) thioacetate, 1-butanethiol-4-bromo acetate, and acetic acid thio-S-(4-bromobutyl) ester.

The compound’s structure features:

  • A thioacetate moiety (–SC(=O)CH₃) at the sulfur terminus.
  • A brominated butyl chain (–CH₂CH₂CH₂CH₂Br) at the alkyl terminus.

Structural Representation

Br-(CH₂)₄-S-C(=O)-CH₃  

SMILES Notation: CC(=O)SCCCCBr.

Physicochemical Properties

PropertyValueSource
Density (25°C)1.388 g/mL
Refractive Index (20°C)1.518
Storage Conditions−20°C under inert gas
Purity96% (GC)

The bromine atom and thioester group confer reactivity toward nucleophilic substitution and deprotection, respectively, making the compound a versatile intermediate.

Historical Context and Discovery

The synthesis of S-(4-bromobutyl) thioacetate emerged alongside advancements in self-assembled monolayers (SAMs) during the 1980s–1990s. Early work by Nuzzo and Allara on organosulfur compounds laid the groundwork for using thioesters as SAM precursors. This compound gained prominence due to its stability compared to free thiols, which are prone to oxidation.

Key Developments:

  • SAM Formation: Deprotection of the thioacetate group (e.g., via NH₄OH or acidic conditions) generates free thiols, which chemisorb onto gold or silver surfaces to form ordered monolayers.
  • Stabilization: The addition of copper wire as a stabilizer in commercial preparations prevents premature decomposition, enhancing shelf life.
  • Nanotechnology: SAMs derived from this compound serve as templates for functional nanostructures in electronics and sensors.

Significance in Organic Synthesis

S-(4-bromobutyl) thioacetate is pivotal in constructing complex architectures via controlled reactions:

Thiol Precursor Synthesis

The thioacetate group acts as a protected thiol (–SH). Deprotection under basic or acidic conditions yields 4-bromobutanethiol, a key intermediate for:

  • SAMs on Metals: Gold or silver surfaces functionalized with thiols enable precise surface modifications.
  • Cross-Coupling Reactions: Suzuki-Miyaura couplings utilize bromoalkyl chains to attach aromatic groups.

Example Reaction Pathway:

*S*-(4-Bromobutyl) thioacetate → (Deprotection) → 4-Bromobutanethiol → (Alkylation) → Functionalized Thioether  

Applications in Nanomaterials

  • Molecular Templates: SAMs guide the assembly of nanoparticles or polymers into defined geometries.
  • Surface Functionalization: Bromine termini allow further derivatization (e.g., azidation, amination) for biosensor interfaces.

Comparative Analysis with Analogues

CompoundChain LengthReactivityApplication
S-(4-Bromobutyl) thioacetateC4ModerateSAMs, Cross-coupling
S-(11-Bromoundecyl) thioacetateC11LowerLong-chain SAMs
3-Chloropropyl thiolacetateC3HigherShort-linker chemistry

Data from highlight the balance between chain flexibility and reactivity in this compound.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethanethioic acid, S-(4-bromobutyl) ester

Dates

Modify: 2023-08-16

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